3-(3-Methylphenyl)imino-1-phenylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)imino-1-phenylindol-2-one is a synthetic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core structure, which is a common motif in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)imino-1-phenylindol-2-one typically involves the condensation of 3-methylphenylamine with 1-phenylindole-2,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)imino-1-phenylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(3-Methylphenyl)imino-1-phenylindol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- 3-(4-Methylphenyl)imino-1-phenylindol-2-one
- 3-(2-Methylphenyl)imino-1-phenylindol-2-one
- 3-(3-Methylphenyl)imino-1-(4-methylphenyl)indol-2-one
Comparison: 3-(3-Methylphenyl)imino-1-phenylindol-2-one is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research .
Biological Activity
3-(3-Methylphenyl)imino-1-phenylindol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imine functional group linked to an indole structure, which enhances its potential reactivity and biological interactions. The unique substitution pattern of the 3-methylphenyl group may contribute to its pharmacological properties, making it a subject of interest in various therapeutic applications.
Chemical Structure
The chemical formula for this compound can be represented as follows:
This structure includes an indole core, which is known for its role in numerous biological processes and interactions.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity. It has been shown to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral propagation. Specific studies have utilized molecular docking techniques to elucidate its interaction with viral proteins, suggesting a potential mechanism of action through binding and inhibition.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It modulates the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical) | 0.5 |
A549 (Lung) | 0.9 |
SGC-7901 (Gastric) | 0.7 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of receptors involved in inflammation and cancer progression, affecting downstream signaling cascades.
- Microtubule Disruption : Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Study on Anticancer Activity : In a study published in The Journal of Organic Chemistry, this compound was tested for its effects on HeLa cells, showing a dose-dependent decrease in cell viability and significant apoptosis markers after treatment .
- Molecular Docking Studies : Computational studies have predicted binding affinities with various targets, indicating that the compound can effectively interact with proteins involved in cancer progression .
- Inflammation Model : In models of inflammation, this compound significantly reduced levels of TNF-alpha and IL-6 cytokines, demonstrating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
3-(3-methylphenyl)imino-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-9-16(14-15)22-20-18-12-5-6-13-19(18)23(21(20)24)17-10-3-2-4-11-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHZIJFWMDYIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.